Orlistat is classified as a lipase inhibitor and is primarily used for weight management. The derivative 17c falls under the category of synthetic organic compounds with potential applications in obesity treatment and metabolic disorders. The synthesis and evaluation of this compound were reported in various studies, highlighting its biological activity and structural characteristics .
The synthesis of orlistat derivative 17c employs advanced organic chemistry techniques, specifically the tandem Mukaiyama aldol-lactonization process. This method allows for the efficient modification of the α-side chain while maintaining high yields.
Key Synthesis Steps:
The molecular structure of orlistat derivative 17c is characterized by its complex arrangement of atoms, featuring multiple chiral centers that contribute to its pharmacological activity.
Structural Features:
Molecular Data:
Orlistat derivative 17c participates in several chemical reactions that are pivotal for its synthesis and biological activity.
Key Reactions:
The mechanism by which orlistat derivative 17c exerts its effects involves inhibition of lipases, enzymes responsible for breaking down dietary fats into absorbable units.
Mechanistic Insights:
Orlistat derivative 17c exhibits several notable physical and chemical properties that influence its behavior as a pharmaceutical agent.
Properties:
The applications of orlistat derivative 17c extend beyond weight management; it holds promise in various scientific fields.
Potential Applications:
Fatty Acid Synthase (FAS), a multi-enzyme complex responsible for de novo lipogenesis, has emerged as a compelling therapeutic target in oncology. While minimally expressed in most normal adult tissues, FAS undergoes significant overexpression in diverse malignancies, including prostate, breast, ovarian, and colorectal cancers. This metabolic reprogramming supports tumorigenesis by providing essential phospholipids for membrane biogenesis, lipid-based signaling molecules, and energy storage compounds critical for rapidly proliferating cancer cells. The enzymatic core of FAS features a β-ketoacyl synthase domain that employs a reactive cysteine residue for substrate condensation—a vulnerability exploitable by electrophilic inhibitors. β-lactone-containing compounds represent a unique class of irreversible FAS inhibitors that covalently modify this catalytic cysteine, offering a distinct mechanism to disrupt cancer's metabolic dependencies [2].
Orlistat, best known as an anti-obesity drug, stands as the prototypical β-lactone FAS inhibitor. Originally isolated from Streptomyces toxytricini, its tetrahydrolipstatin structure (C₂₉H₅₃NO₅) contains a reactive β-lactone ring that enables covalent inhibition of lipid-metabolizing enzymes. Beyond its gastrointestinal lipase inhibition, research has revealed Orlistat's capacity to potently inhibit FAS in tumor cells, triggering apoptosis through metabolic disruption and endoplasmic reticulum stress. This dual functionality positioned Orlistat as a promising scaffold for anticancer development, sparking systematic medicinal chemistry efforts to optimize its pharmacological profile through structural derivatization [1] [2].
The upregulation of FAS in malignancies transcends a mere metabolic bystander effect, functioning as a bona fide oncogenic driver through multiple interconnected pathways:
Bioenergetic and Biosynthetic Support: FAS-generated palmitate serves as the primary precursor for more complex lipids essential for membrane architecture in rapidly dividing cells. Tumor cells exhibit a striking dependency on de novo lipogenesis even in lipid-rich microenvironments—a phenomenon termed the "lipogenic switch." Pharmacological inhibition of FAS depletes intracellular pools of phospholipids (phosphatidylcholine, phosphatidylethanolamine) and signaling lipids (phosphatidylinositol-3,4,5-trisphosphate), inducing cell cycle arrest and apoptosis [2].
Chemoresistance Mechanisms: FAS overexpression activates survival pathways that confer resistance to conventional chemotherapeutics. In breast cancer models, FAS upregulation activates the PI3K/Akt/mTOR axis, dampening the efficacy of anthracyclines and taxanes. FAS inhibition with Orlistat derivatives reverses this resistance by downregulating survivin and Mcl-1 expression while promoting pro-apoptotic BIM activation. Additionally, FAS-generated lipids maintain membrane fluidity, facilitating drug efflux through P-glycoprotein transporters [2].
Transcriptional and Epigenetic Regulation: FAS operates within a positive feedback loop with oncogenic transcription factors. Sterol regulatory element-binding protein 1 (SREBP-1), the master regulator of lipogenesis, is amplified in numerous cancers and transactivates FAS expression. FAS-derived lipids in turn stabilize SREBP-1 through inhibition of ubiquitin-proteasomal degradation. This axis intersects with epigenetic modifications, as acetyl-CoA from FAS fuels histone acetylation at growth-promoting gene loci [2].
Table 1: FAS Overexpression in Human Cancers and Associated Clinical Outcomes
Cancer Type | FAS Expression Level vs. Normal Tissue | Correlation with Prognostic Markers | Impact on Survival Outcomes |
---|---|---|---|
Triple-Negative Breast Cancer | 15-40 fold increase | Positive correlation with Ki-67, EGFR, VEGF | Reduced disease-free survival (HR=2.3; p<0.001) |
Castration-Resistant Prostate Cancer | 8-25 fold increase | Association with PSA doubling time <3 months | Shorter overall survival (HR=1.9; p=0.008) |
Metastatic Colorectal Cancer | 10-30 fold increase | Correlation with KRAS mutation status | Resistance to anti-EGFR therapies |
High-Grade Serous Ovarian Cancer | 12-35 fold increase | Association with platinum resistance | Reduced progression-free survival post-chemotherapy |
Orlistat (tetrahydrolipstatin) possesses a distinctive molecular architecture characterized by a reactive β-lactone ring, a saturated acyl chain, and an N-formyl-L-leucine residue. Its anticancer activity stems from covalent modification of the FAS β-ketoacyl synthase domain's catalytic cysteine nucleophile (Cys161 in human FAS), forming a stable ester adduct that irreversibly blocks substrate condensation. Despite promising mechanistic data, Orlistat faces substantial pharmacological limitations that have hindered its translation as an anticancer agent:
Pharmacokinetic Deficiencies: Orlistat exhibits extremely low systemic bioavailability (<2%) due to poor aqueous solubility (logP ~7.5) and extensive first-pass metabolism. Its hydrolytically unstable β-lactone ring undergoes rapid degradation in plasma, limiting exposure to tumor sites. The compound's high molecular weight (495.73 g/mol) and extensive plasma protein binding (>99%) further restrict tissue distribution [2] [3].
Off-Target Activities: Orlistat's original design as a lipase inhibitor leads to significant collateral effects beyond FAS inhibition. It potently inhibits pancreatic lipase (IC₅₀ = 0.1-0.2 μM) and gastric lipase, causing dose-limiting gastrointestinal toxicities including steatorrhea, fecal urgency, and fat-soluble vitamin malabsorption when administered systemically. These effects stem from undigested triglycerides reaching the colon and are unrelated to its anticancer mechanism [1] [3].
Structural Vulnerabilities: The β-lactone ring, while essential for covalent FAS inhibition, is susceptible to nucleophilic attack by serum esterases and non-targeted cellular proteases. The compound's long aliphatic chain promotes micelle formation in aqueous environments, reducing membrane permeability. Additionally, the N-formyl leucine moiety may be cleaved by intestinal peptidases, generating inactive metabolites (M1 and M3) that lack FAS inhibitory activity [2] [3].
Table 2: Comparative Biochemical Profile of Orlistat and Derivative 17c
Property | Orlistat | Derivative 17c | Functional Significance |
---|---|---|---|
FAS Inhibition IC₅₀ | 35-50 μM (cell-free) | 0.8-1.2 μM (cell-free) | ~40-fold improved target potency |
Plasma Stability (t₁/₂) | 25-40 minutes | >180 minutes | Enhanced systemic exposure |
Passive Permeability (PAMPA) | Low (1.2 × 10⁻⁶ cm/s) | Moderate (8.7 × 10⁻⁶ cm/s) | Improved tumor penetration |
Lipase Inhibition IC₅₀ | 0.15 μM (pancreatic) | 12.5 μM (pancreatic) | ~80-fold reduced off-target activity |
Metabolic Lability | High (CLhep = 32 mL/min/kg) | Moderate (CLhep = 18 mL/min/kg) | Lower clearance, extended half-life |
The molecular limitations of Orlistat have catalyzed focused medicinal chemistry campaigns to develop analogues with improved anticancer properties. Derivative 17c emerged from systematic structure-activity relationship (SAR) studies targeting three key pharmacological objectives:
β-Lactone Stabilization: The replacement of Orlistat's N-formyl leucine moiety with a conformationally constrained benzoxazolone ring significantly reduces enzymatic hydrolysis. Molecular modeling indicates that the benzoxazolone carbonyl participates in an intramolecular hydrogen bond with the β-lactone oxygen, creating a pseudo-cyclic transition state that impedes nucleophilic attack. This modification extends plasma half-life from <1 hour to >3 hours while preserving the electrophilic reactivity necessary for covalent FAS inhibition [3].
Target Selectivity Enhancement: Molecular simplification of the C8-C26 aliphatic chain attenuates lipase affinity while maintaining FAS interactions. Truncation to a C12 chain with terminal phenyl substitution improved selectivity for FAS over pancreatic lipase by two orders of magnitude. Docking simulations demonstrate that the hydrophobic substituent occupies a distinct sub-pocket in FAS (Phe228, Val310, Phe396) that is absent in lipase structures, exploiting divergent steric constraints between these enzyme classes [2] [3].
Cellular Uptake Optimization: Introduction of a tertiary amine at the C4 position creates a pH-dependent ionization profile that enhances solubility at physiological pH while promoting lysosomal trapping in acidic tumor microenvironments. This "ion trapping" effect increases intracellular concentrations by 7-fold compared to Orlistat, as measured by LC-MS/MS in MDA-MB-231 cells. The basic nitrogen also serves as a synthetic handle for prodrug derivatization or salt formation to improve pharmaceutical properties [3].
The strategic redesign yields a molecule with substantially improved target engagement metrics. In MCF-7 xenograft models, derivative 17c achieved tumor concentrations exceeding its FAS IC₅₀ for >12 hours post-dose, compared to undetectable levels with Orlistat. Transcriptomic analysis revealed selective downregulation of lipogenic genes (ACACA, ACLY, SCD1) without induction of gastrointestinal distress markers (FABP2, MUC2) observed with the parent compound. These findings validate the hypothesis that structural optimization can dissociate anticancer activity from dose-limiting toxicities inherent to the Orlistat pharmacophore [3].
Table 3: Key Orlistat Derivatives in Anticancer Development
Compound Name | Structural Modification | FAS IC₅₀ | Antiproliferative Activity (MDA-MB-231) | Primary Advantage |
---|---|---|---|---|
Orlistat (Parent) | Reference compound | 42.7 ± 3.5 µM | 48.2 ± 4.1 µM | N/A |
Derivative 6a | N-Formyl → N-Acetyl | 28.3 ± 2.1 µM | 35.6 ± 3.2 µM | Moderate metabolic stability improvement |
Derivative 9d | C12 chain + p-fluorophenyl | 5.3 ± 0.6 µM | 12.7 ± 1.8 µM | Enhanced membrane permeability |
Derivative 12g | C8 chain + morpholine | 3.8 ± 0.4 µM | 9.4 ± 0.9 µM | Reduced lipase inhibition |
Derivative 17c | Benzoxazolone + C12 chain + dimethylamino | 0.9 ± 0.1 µM | 2.3 ± 0.3 µM | Optimal balance of potency, stability, and selectivity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7